5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
5-(4-Methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound featuring a fused triazolo-thiazinone core. The structure comprises a bicyclic system where the triazole ring (1,2,4-triazole) is fused to a dihydrothiazinone moiety. Key substituents include a 4-methoxyphenyl group at position 5 and a 4-methylphenyl group at position 2 (Figure 1).
Synthetic routes for analogous triazolo-thiazinones often involve cyclocondensation reactions, such as the use of hydrazine derivatives with α,β-unsaturated ketones or thiol intermediates in the presence of catalysts like InCl₃ .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-3-5-14(6-4-12)18-20-19-22(21-18)17(23)11-16(25-19)13-7-9-15(24-2)10-8-13/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDQYHNXMKJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound.
- Chemical Name : this compound
- CAS Number : 433243-06-2
- Molecular Formula : C19H17N3O2S
- Molecular Weight : 351.4222 g/mol
- SMILES Notation : COc1ccc(cc1)C1CC(=O)n2c(S1)nc(n2)c1ccc(cc1)C
Synthesis
The synthesis of triazolo-thiazine derivatives typically involves multi-step organic reactions that may include cyclization and functionalization processes. Various methods have been reported for synthesizing similar compounds, often employing microwave-assisted techniques for efficiency and yield improvement .
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazine moieties exhibit significant antimicrobial properties. The presence of the 1,2,4-triazole ring is particularly noted for its broad-spectrum activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of triazolo-thiadiazoles demonstrate potent antibacterial and antifungal effects .
Analgesic and Anti-inflammatory Effects
The compound has been evaluated for analgesic activity using models such as the tail flick and hot plate tests in rodents. It showed promising results comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential as an analgesic agent. The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in pain and inflammation pathways .
Anticancer Potential
Emerging evidence suggests that triazolo-thiazine derivatives may possess anticancer properties. In vitro studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines. The specific mechanisms are under investigation but may involve apoptosis induction and cell cycle arrest .
Study 1: Antinociceptive Activity Assessment
In a study assessing antinociceptive activity, researchers synthesized several derivatives of triazolo-thiadiazoles and tested them against standard analgesics like aspirin. Among the synthesized compounds, one derivative exhibited significantly higher antinociceptive activity than aspirin in multiple pain models .
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to traditional antibiotics .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiazine compounds exhibit significant antimicrobial properties. Studies have shown that 5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one demonstrates efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation. Further research is required to elucidate the specific pathways involved and to assess the compound's effectiveness in vivo.
Neuroprotective Effects
There is emerging evidence suggesting that triazole-based compounds can exhibit neuroprotective effects. The presence of the thiazine moiety in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models are currently being explored to validate these findings.
Anti-inflammatory Activity
The compound's structural characteristics may also confer anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases; thus, compounds like this compound could be useful in developing new anti-inflammatory therapies.
Organic Electronics
Due to its unique electronic properties derived from its conjugated structure, this compound has potential applications in organic electronics. It could be utilized in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where efficient charge transport and light emission are critical.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Alotaibi et al. (2024) | Antimicrobial | Demonstrated significant activity against E. coli and S. aureus strains. |
| Abdel-Wahab et al. (2024) | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity. |
| Kariuki et al. (2023) | Neuroprotection | Showed protective effects on neuronal cells exposed to oxidative stress in vitro. |
Comparison with Similar Compounds
Key Observations :
- The dimethoxy groups in ’s compound could increase solubility in polar solvents relative to the single methoxy group in the target compound.
- Core Modifications : ’s compound incorporates a pyrrolo-thiazolo-pyrimidine extension, which likely alters π-π stacking interactions and binding affinity in biological systems .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and aromatic ketones in a DMF-acetic acid solvent system (2:1 ratio) under reflux for 2 hours. Post-reaction, the product is recrystallized from DMF-ethanol mixtures . For analogous triazolothiazine derivatives, intramolecular cyclization of intermediates (e.g., 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol) in DMF with catalytic KOH has been reported .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. For example, triazolothiazine derivatives exhibit characteristic ¹H NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 3.7–4.2 ppm (methoxy/methyl groups). LC-MS provides molecular ion peaks (e.g., m/z 420–450 for similar compounds) . Elemental analysis (C, H, N) further validates purity, with deviations <0.5% from theoretical values .
Q. What solvents and catalysts are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates. Catalysts include sodium acetate (for acid-base reactions) or KOH (for cyclization). For example, a DMF-acetic acid mixture (5:10 mL) under reflux achieves high yields (~70–85%) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Advanced techniques like 2D NMR (COSY, HSQC) clarify complex splitting patterns caused by diastereotopic protons or hindered rotation. For example, NOESY experiments can distinguish Z/E isomers in benzylidene derivatives by correlating spatial proximity of substituents . Computational modeling (DFT) further predicts chemical shifts and coupling constants to validate experimental data .
Q. What strategies optimize its bioactivity (e.g., antimicrobial or anticancer properties)?
- Methodological Answer : Structure-Activity Relationship (SAR) studies guide optimization. For triazolothiazinones:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhance antimicrobial activity by increasing membrane permeability .
- Ring Modifications : Replacing the thiazinone ring with a thiadiazine improves solubility and bioavailability .
- In Silico Screening : Molecular docking against target proteins (e.g., E. coli DNA gyrase or human topoisomerase II) identifies potent analogs .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Methodological Answer : Side reactions (e.g., over-oxidation or dimerization) are minimized by:
- Temperature Control : Maintaining reflux at 80–100°C prevents thermal decomposition .
- Stoichiometry : Excess oxocompounds (3:1 ratio to thiosemicarbazide) drive the reaction to completion .
- Byproduct Monitoring : TLC (silica gel, ethyl acetate/hexane) or HPLC tracks intermediates and byproducts .
Key Research Challenges
- Stereochemical Control : The Z/E configuration of the benzylidene group significantly impacts bioactivity but is challenging to isolate. Chiral HPLC or enzymatic resolution may address this .
- Scalability : Multi-step syntheses often suffer from low yields (<50%). Flow chemistry or microwave-assisted reactions could improve efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
